molecular formula C27H32N2O4 B11190858 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11190858
M. Wt: 448.6 g/mol
InChI Key: OJTUKUXDZSBQNV-UHFFFAOYSA-N
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Description

11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex heterocyclic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family. Its core structure comprises a seven-membered diazepine ring fused to two benzene rings. Key substituents include:

  • Position 10: An isobutyryl group (2-methylpropanoyl), introducing steric bulk and moderate lipophilicity.
  • Position 11: A 3,4-dimethoxyphenyl moiety, contributing electron-donating methoxy groups that may enhance solubility and influence electronic interactions.
  • Position 3: Two methyl groups (3,3-dimethyl), likely stabilizing the diazepine ring conformation .

Its synthesis and characterization would rely on methods analogous to related derivatives, such as X-ray crystallography or NMR spectroscopy .

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O4/c1-16(2)26(31)29-20-10-8-7-9-18(20)28-19-14-27(3,4)15-21(30)24(19)25(29)17-11-12-22(32-5)23(13-17)33-6/h7-13,16,25,28H,14-15H2,1-6H3

InChI Key

OJTUKUXDZSBQNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One notable method involves the microwave-assisted synthesis catalyzed by silica-supported fluoroboric acid. This method has been shown to produce the compound in good yield and with high purity . The reaction conditions typically involve the use of dimethoxyphenyl derivatives and appropriate reagents under controlled microwave irradiation.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .

Scientific Research Applications

The compound 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

The structure of the compound features a dibenzo diazepine core with methoxy and isobutyryl substituents, which are crucial for its biological activity.

Medicinal Chemistry

Antidepressant and Anxiolytic Activities:
Research indicates that derivatives of dibenzo diazepines exhibit significant antidepressant and anxiolytic properties. The unique substitution pattern of the compound may enhance its binding affinity to neurotransmitter receptors, particularly GABA receptors, which are pivotal in mood regulation and anxiety management.

Case Study:
A study by Zhang et al. (2024) synthesized various dibenzo diazepine derivatives and tested their effects on anxiety models in rodents. The results showed that compounds similar to 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibited a marked reduction in anxiety-like behaviors compared to controls .

Anticancer Research

Antiestrogenic Activity:
Recent investigations have highlighted the potential of this compound in anticancer research. Its analogs have shown efficacy in inhibiting estrogen receptor activity, which is crucial for certain breast cancer types.

Data Table: Antiestrogenic Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
11-(3,4-dimethoxyphenyl)-10-isobutyryl...5.2Estrogen receptor antagonist
3-(4-hydroxyphenyl)-2-methylbenzothiazole7.8Inhibition of estrogen-responsive genes
2-(4-methoxyphenyl)-5-methylthiazole6.5Competitive inhibition of estrogen binding

Case Study:
In a study published in Journal of Medicinal Chemistry (2024), researchers synthesized several methoxy-substituted dibenzo diazepines and evaluated their antiestrogenic properties using MCF-7 breast cancer cell lines. The findings suggested that the compound significantly reduced cell proliferation through estrogen receptor modulation .

Materials Science

Polymerization Initiator:
The compound's unique structure allows it to be used as a polymerization initiator in the synthesis of novel polymers with tailored properties for specific applications in coatings and adhesives.

Data Table: Polymer Properties

Polymer TypeInitiator UsedProperties
Polyurethane11-(3,4-dimethoxyphenyl)-10-isobutyryl...High tensile strength
Epoxy ResinDibenzo diazepine derivativesEnhanced thermal stability
Conductive PolymersMethoxy-substituted diazepinesImproved electrical conductivity

Mechanism of Action

The mechanism by which 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects is primarily through its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. This interaction modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), dopamine, serotonin, and norepinephrine .

Comparison with Similar Compounds

Position 10 Substituents

  • Acetyl vs. Isobutyryl/Butyryl : Acetyl (e.g., Compounds 1–4) offers lower steric hindrance compared to isobutyryl (Target, Compound 5) or butyryl (Compound 7). Isobutyryl’s branched structure may reduce metabolic degradation, while butyryl’s linear chain could enhance flexibility .

Position 11 Substituents

  • Electron-Donating Groups : The target’s 3,4-dimethoxyphenyl and Compound 3’s 4-methoxyphenyl improve solubility relative to electron-withdrawing groups (e.g., 3-nitrophenyl in Compound 2 or 4-CF₃ in Compound 5) .
  • Amino Groups: Compound 6’s 4-(diethylamino)phenyl may confer basicity and fluorescence, common in probes or therapeutic agents .

3,3-Dimethyl vs. Phenyl at Position 3

  • The 3,3-dimethyl configuration (Target, Compounds 1, 3–5, 7) stabilizes the diazepine ring conformation, as evidenced by X-ray studies .

Research Methodologies

  • X-ray Crystallography : Widely used for structural validation (Compounds 1, 3) .
  • Isotopic Mass Analysis : Applied to Compound 2 for purity assessment .

Biological Activity

The compound 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine class of compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H32N2O3
  • Molar Mass : 432.55458 g/mol
  • CAS Number : 354546-13-7

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects:

1. Antidepressant Effects

Research indicates that compounds similar to this diazepine derivative exhibit significant antidepressant-like effects. In animal models, it has been shown to modulate neurotransmitter systems involved in mood regulation, particularly serotonin (5-HT) and norepinephrine pathways. A study demonstrated that administration of the compound led to increased levels of these neurotransmitters in the brain, correlating with enhanced mood states in treated subjects .

2. Anxiolytic Properties

The compound has also been evaluated for its anxiolytic (anxiety-reducing) properties. In behavioral tests such as the elevated plus maze and open field tests, it exhibited a reduction in anxiety-like behaviors. The mechanism is thought to involve modulation of GABAergic transmission, similar to other benzodiazepines .

3. Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to this compound. It appears to protect neuronal cells from oxidative stress and apoptosis in vitro. This has implications for potential therapeutic uses in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic settings:

StudyFindings
Hunter et al., 1985Demonstrated antidepressant-like effects in rodent models through serotonin modulation.
Wilson and Hunter, 1985Reported anxiolytic effects in behavioral assays indicating reduced anxiety levels.
Mendelson and Gorzalka, 1985Discussed neuroprotective properties against oxidative stress in neuronal cultures.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Serotonergic Modulation : By increasing serotonin levels and enhancing receptor sensitivity.
  • GABAergic Activity : Acting on GABA receptors to produce anxiolytic effects.
  • Antioxidant Properties : Reducing oxidative stress markers in neuronal cells.

Q & A

Q. What are the established synthetic routes for 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted anilines with diketones, followed by acylation to introduce the isobutyryl group. Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates and minimize side reactions. For example, the methoxy substituents on the phenyl ring may require protection/deprotection strategies to avoid undesired oxidation .

Q. How can researchers confirm the molecular structure of this compound?

Structural elucidation relies on:

  • X-ray crystallography to resolve the dibenzodiazepine core and substituent orientations (e.g., bond angles like C5–N1–C9 = 132.62°) .
  • NMR spectroscopy (¹H/¹³C) to assign proton environments, such as methoxy (-OCH₃) and isobutyryl (-COC(CH₂)₂) groups.
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₄H₂₆N₂O₃) .

Q. What are the hypothesized pharmacological targets of this compound?

As a dibenzo[b,e][1,4]diazepine derivative, it may interact with GABAₐ receptors or serotonin receptors due to structural similarities to anxiolytic agents. Preliminary studies suggest substituents like the 3,4-dimethoxyphenyl group enhance lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities?

  • Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation) and reaction time.
  • Employ HPLC-PDA to monitor intermediate purity, particularly during acylation steps where byproducts (e.g., over-acylated derivatives) are common .
  • Consider flow chemistry to enhance reproducibility and reduce side reactions in industrial-scale synthesis .

Q. How should researchers address contradictory bioactivity data across studies?

  • Validate assay conditions (e.g., cell line specificity, solvent controls) to rule out false positives/negatives.
  • Cross-reference pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to contextualize efficacy discrepancies .
  • Perform dose-response studies to identify non-linear effects, particularly with the isobutyryl group’s potential metabolic instability .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities at GABAₐ or 5-HT₂A receptors, focusing on substituent interactions (e.g., methoxy groups with hydrophobic pockets).
  • QSAR modeling using descriptors like logP and polar surface area to correlate structural features (e.g., dimethyl groups) with bioavailability .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics with target receptors.
  • Knockout cell lines (e.g., CRISPR-edited GABAₐ receptor subunits) to confirm target specificity.
  • Metabolomic profiling (LC-MS/MS) to identify active metabolites, especially from isobutyryl hydrolysis .

Q. How can researchers resolve challenges in crystallizing this compound for structural studies?

  • Screen co-crystallization agents (e.g., polyethylene glycol) to stabilize the flexible dibenzodiazepine core.
  • Use monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (a = 10.684 Å, b = 16.973 Å) as a reference for optimizing crystallization solvents .

Methodological Notes

  • Purity Analysis : Combine HPLC with evaporative light scattering detection (ELSD) to quantify low-UV-absorbing impurities .
  • Stability Testing : Store the compound under inert gas (N₂/Ar) to prevent oxidation of methoxy groups, and monitor degradation via accelerated stability studies (40°C/75% RH) .

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